(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 865176-01-8
VCID: VC4711210
InChI: InChI=1S/C15H13N3O3S3/c1-2-7-18-11-6-5-10(24(16,20)21)9-13(11)23-15(18)17-14(19)12-4-3-8-22-12/h2-6,8-9H,1,7H2,(H2,16,20,21)
SMILES: C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CS3
Molecular Formula: C15H13N3O3S3
Molecular Weight: 379.47

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide

CAS No.: 865176-01-8

Cat. No.: VC4711210

Molecular Formula: C15H13N3O3S3

Molecular Weight: 379.47

* For research use only. Not for human or veterinary use.

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide - 865176-01-8

Specification

CAS No. 865176-01-8
Molecular Formula C15H13N3O3S3
Molecular Weight 379.47
IUPAC Name N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Standard InChI InChI=1S/C15H13N3O3S3/c1-2-7-18-11-6-5-10(24(16,20)21)9-13(11)23-15(18)17-14(19)12-4-3-8-22-12/h2-6,8-9H,1,7H2,(H2,16,20,21)
Standard InChI Key LUKVAJGPIIFELH-ICFOKQHNSA-N
SMILES C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CS3

Introduction

Structural Characteristics

The compound features the following key structural elements:

  • Benzo[d]thiazole Core: A fused aromatic heterocycle containing sulfur and nitrogen atoms, which is known for its bioactive properties.

  • Sulfamoyl Group (-SO₂NH₂): A functional group enhancing solubility and potentially contributing to biological activity.

  • Thiophene Carboxamide: A thiophene ring attached to a carboxamide group, which is often associated with pharmacological properties.

  • (Z)-Configuration: The double bond in the molecule adopts the (Z)-isomeric form, which can influence molecular interaction with biological targets.

Synthetic Pathways

The synthesis of such compounds typically involves multistep reactions, including:

  • Formation of the Benzo[d]thiazole Core:

    • Starting from 2-aminothiophenol derivatives, cyclization reactions are employed to form the benzo[d]thiazole ring.

  • Introduction of the Sulfamoyl Group:

    • Sulfamoylation is achieved using reagents like sulfamoyl chloride under basic conditions.

  • Attachment of Thiophene Carboxamide:

    • Thiophene derivatives are functionalized with a carboxamide group through amidation reactions.

  • Final Coupling and Isomer Control:

    • The allyl group is introduced via alkylation, ensuring the (Z)-configuration through controlled reaction conditions.

Analytical Characterization

To confirm the structure and purity of the compound, standard analytical techniques are employed:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR provide insights into the chemical environment of hydrogen and carbon atoms.

  • Mass Spectrometry (MS):

    • Used to determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • Identifies functional groups through characteristic absorption bands (e.g., C=O stretch for carboxamide).

  • X-ray Crystallography:

    • Provides detailed information about molecular geometry and (Z)-configuration.

Antimicrobial Potential

Compounds with similar structures have demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial enzymes or membranes.

Enzyme Inhibition

The benzo[d]thiazole scaffold is known for its inhibitory effects on enzymes such as tyrosine kinases or carbonic anhydrase, suggesting potential applications in cancer or metabolic disorders.

Comparative Data Table

PropertyDescription
Molecular FormulaC15H13N3O3S2
Key Functional GroupsAllyl (-CH₂CH=CH₂), Sulfamoyl (-SO₂NH₂), Carboxamide (-CONH)
Analytical TechniquesNMR, MS, IR, X-ray Crystallography
Potential ApplicationsAntimicrobial agents, enzyme inhibitors, antioxidants
Synthetic ChallengesEnsuring (Z)-configuration and efficient coupling of functional groups

Research Implications

Given its structural complexity and functional diversity, this compound holds promise for further exploration in drug development pipelines. Future research could focus on:

  • Structure-Activity Relationships (SAR):

    • Modifying substituents to enhance biological activity.

  • Pharmacokinetics Studies:

    • Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Molecular Docking Studies:

    • Predicting interactions with biological targets to guide therapeutic applications.

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